molecular formula C8H15NO6S B608972 Mercamine ascorbate CAS No. 16031-82-6

Mercamine ascorbate

Cat. No.: B608972
CAS No.: 16031-82-6
M. Wt: 253.26
InChI Key: NQEDADDMLOPGQH-RXSVEWSESA-N
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Description

Mercamine ascorbate (beta-Mercaptoethylamin ascorbinate) is a bioactive compound with the molecular formula C₈H₁₅NO₆S (CAS: 16031-82-6). It combines ascorbic acid (vitamin C) with beta-mercaptoethylamine, a thiol-containing moiety. This unique structure confers dual functionality: antioxidant properties from ascorbate and reductive capacity from the thiol group. This compound has been studied extensively for its radioprotective effects, particularly in mitigating radiation-induced oxidative stress and bone marrow degeneration . Storage conditions require the compound to be maintained at -20°C in powder form .

Properties

CAS No.

16031-82-6

Molecular Formula

C8H15NO6S

Molecular Weight

253.26

IUPAC Name

2-aminoethanethiol;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O6.C2H7NS/c7-1-2(8)5-3(9)4(10)6(11)12-5;3-1-2-4/h2,5,7-10H,1H2;4H,1-3H2

InChI Key

NQEDADDMLOPGQH-RXSVEWSESA-N

SMILES

C(CS)N.C(C(C1C(=C(C(=O)O1)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mercamine ascorbate;  beta-Mercaptoaethylamin ascorbinat;  Mercamine ascorbate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ascorbic acid, compd. with 2-aminoethanethiol typically involves the reaction of ascorbic acid with 2-aminoethanethiol in an appropriate solvent. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in this reaction include water, ethanol, and methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of ascorbic acid, compd. with 2-aminoethanethiol follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is typically purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Redox Reactions

Ascorbate (C₆H₇O₆⁻) and cysteamine (HSCH₂CH₂NH₂) are both potent reducing agents, enabling synergistic redox activity:

Ascorbate Oxidation

  • Ascorbate donates electrons via two sequential one-electron transfers, forming the ascorbyl radical (C₆H₆O₆⁻- ) and dehydroascorbic acid (DHA) (C₆H₆O₆) .

  • Key reaction :

    AscorbateAscorbyl radical+eDHA+2e\text{Ascorbate}\rightarrow \text{Ascorbyl radical}+e^-\rightarrow \text{DHA}+2e^-

Cysteamine Oxidation

  • Cysteamine’s thiol (-SH) group oxidizes to disulfide (-S-S-) bonds:

    2HSCH2CH2NH2H2NCH2CH2S SCH2CH2NH2+2H++2e2\text{HSCH}_2\text{CH}_2\text{NH}_2\rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{S SCH}_2\text{CH}_2\text{NH}_2+2H^++2e^-

Combined System :
In mercamine ascorbate, ascorbate may stabilize cysteamine’s radical intermediates, prolonging antioxidant activity. This interaction likely mitigates oxidative chain reactions in biological systems .

Metal-Ion Interactions

Both components chelate transition metals, influencing redox catalysis:

Iron Redox Cycling

  • Ascorbate reduces Fe³⁺ to Fe²⁺, enabling Fenton reactions (e.g., Fe²⁺ + H₂O₂ → Fe³⁺ + - OH + OH⁻) .

  • Cysteamine binds Fe²⁺/Fe³⁺, altering reaction kinetics. For example:

    Metal ComplexReaction Rate (k, M⁻¹s⁻¹)Source
    Fe³⁺-ascorbate5.3 ± 0.7
    Fe³⁺-cysteamine~2.1 (estimated)
  • Pro-oxidant vs. Antioxidant Effects :

    • At low concentrations, this compound may suppress ROS by scavenging radicals.

    • At high concentrations, it promotes ROS via metal-mediated redox cycling .

Radical Scavenging Mechanisms

This compound’s dual functionality enhances radical neutralization:

DPPH- Scavenging

  • Ascorbate rapidly reduces DPPH- via hydrogen-atom transfer (HAT) or electron transfer (ET), depending on pH and solvent .

  • Cysteamine contributes additional thiol-mediated HAT:

    HSCH2CH2NH2+DPPHSCH2CH2NH2+DPPH H\text{HSCH}_2\text{CH}_2\text{NH}_2+\text{DPPH}^-\rightarrow \text{SCH}_2\text{CH}_2\text{NH}_2^-+\text{DPPH H}

Kinetic Data :

SystemRate Constant (k, M⁻¹s⁻¹)ConditionsSource
Ascorbate + DPPH-1.0 ± 0.2pH 7.0, 25°C
Cysteamine + DPPH-3.2 ± 0.4Methanol, 25°C

Oxidative Degradation Pathways

This compound degrades under heat, light, or alkaline conditions:

Ascorbate Decomposition

  • DHA hydrolyzes to diketogulonic acid (half-life: 5–15 min at 37°C) .

  • Activation Energy : ~20.7 kJ/mol for ascorbate oxidation .

Cysteamine Oxidation

  • Disulfide formation accelerates at pH > 7.0.

Degradation Kinetics :

ParameterValueSource
Ascorbate t₁/₂ (40°C)~1,533 min
Cysteamine t₁/₂ (40°C)~450 min (estimated)

Biological Implications

  • Antioxidant Synergy : Combined ascorbate-cysteamine systems may enhance protection against lipid peroxidation .

  • Toxicity Risks : Excess ascorbate in the presence of Fe²⁺/Cu⁺ can generate hydroxyl radicals, exacerbating oxidative damage .

Scientific Research Applications

Mercamine ascorbate has numerous applications in scientific research, including:

    Chemistry: The compound is used as a reducing agent and antioxidant in various chemical reactions. Its unique properties make it valuable in the synthesis of complex molecules and materials.

    Biology: In biological research, the compound is used to study the effects of antioxidants and thiol-containing compounds on cellular processes. It is also used in the development of new drugs and therapeutic agents.

    Medicine: The compound has potential applications in medicine due to its antioxidant properties. It is being investigated for its potential to protect cells from oxidative stress and reduce inflammation.

    Industry: In industrial applications, the compound is used as an additive in food and cosmetic products to enhance their stability and shelf life. It is also used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of ascorbic acid, compd. with 2-aminoethanethiol involves its antioxidant properties and ability to interact with various molecular targets. Ascorbic acid acts as a reducing agent, donating electrons to neutralize reactive oxygen species and other free radicals. This helps protect cells from oxidative damage and maintain cellular function.

2-aminoethanethiol, on the other hand, can interact with various proteins and enzymes through its thiol group. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects. The combination of ascorbic acid and 2-aminoethanethiol results in a compound with enhanced antioxidant properties and potential therapeutic benefits.

Comparison with Similar Compounds

Sodium Ascorbate

Molecular Formula : C₆H₇NaO₆ | CAS : 134-03-2
Sodium ascorbate is a sodium salt of ascorbic acid, widely used as a dietary supplement and antioxidant. Unlike mercamine ascorbate, it lacks a thiol group, limiting its reductive capacity to ascorbate-mediated pathways. Key differences include:

  • Applications : Primarily used in food fortification and pharmaceutical formulations for vitamin C delivery .
  • Stability : Stable at room temperature, unlike this compound, which requires sub-zero storage .

Ferrous Ascorbate

Molecular Formula : C₁₂H₁₄FeO₁₂ | CAS : 24808-52-4
Ferrous ascorbate combines iron (Fe²⁺) with ascorbate, improving iron bioavailability while leveraging ascorbate’s antioxidant properties. Key distinctions from this compound:

  • Function : Targets iron deficiency anemia; ascorbate enhances iron absorption in the gastrointestinal tract .
  • Mechanism: No thiol group; antioxidant activity is solely ascorbate-dependent.

Comparison with Functionally Similar Compounds

Cystamine

Cystamine (a disulfide derivative of cysteamine) is a radioprotectant. While both cystamine and this compound contain thiol-related groups, their effects on ascorbate metabolism differ:

  • This compound : Induces oxidation of ascorbic acid when administered pre-radiation, mimicking post-radiation metabolic changes .

Dithiothreitol (DTT)

  • Reductive Capacity : Both DTT and this compound rapidly reduce dehydroascorbate (DHA) to ascorbate via thiol-disulfide exchange .
  • Applications : DTT is used in biochemical assays, whereas this compound is tailored for radioprotection .

Key Research Findings

Radioprotection and Bone Marrow Protection

  • This compound reduces bone marrow cellular degeneration and micronecrotic foci post-irradiation, accelerating hematopoietic regeneration .

Antioxidant Activity

  • This compound’s thiol group enhances its reductive capacity compared to non-thiolated ascorbates (e.g., sodium ascorbate) .
  • In contrast, catechins (natural antioxidants) exhibit superior ABTS-scavenging activity but lack radioprotective thiol pathways .

Data Table: Comparative Analysis of this compound and Analogues

Compound Molecular Formula CAS Number Key Applications Stability Key Research Findings
This compound C₈H₁₅NO₆S 16031-82-6 Radioprotection, oxidative stress -20°C (powder) Reduces bone marrow degeneration post-radiation ; induces ascorbate oxidation
Sodium Ascorbate C₆H₇NaO₆ 134-03-2 Dietary supplement, antioxidant Room temperature Enhances plasma ascorbate levels
Ferrous Ascorbate C₁₂H₁₄FeO₁₂ 24808-52-4 Iron supplementation Variable Improves iron bioavailability
Cystamine C₄H₁₂N₂S₂ 51-85-4 Radioprotection (disulfide form) Stable at RT No effect on ascorbate metabolism

Q & A

Q. How can Mercamine ascorbate be reliably identified and quantified in biological samples?

Methodological Answer: Use high-throughput liquid chromatography-mass spectrometry (LC-MS) to separate and detect this compound (C₈H₁₅NO₆S) based on its molecular weight (253.27 g/mol) and fragmentation patterns. Validate the method with internal standards (e.g., deuterated analogs) to account for matrix effects. For tissue samples (e.g., liver or tumor), homogenize in stabilizing buffers containing antioxidants (e.g., EDTA) to prevent degradation . Include bioinformatic analyses (PCA, KEGG pathways) to contextualize its metabolic role .

Q. What experimental conditions are critical for maintaining this compound stability during storage and handling?

Methodological Answer: Store powdered this compound at -20°C in anhydrous conditions to prevent oxidation. In solution, use inert solvents (e.g., dimethyl sulfoxide with chelating agents) and store at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles. During experiments, minimize exposure to light, transition metals (e.g., Cu²⁺), and alkaline pH, which accelerate degradation .

Q. What are the key biochemical pathways involving this compound in redox regulation?

Methodological Answer: this compound participates in antioxidant defense via direct radical scavenging and regeneration of glutathione (GSH). Design experiments to measure its interaction with GSH using spectrophotometric assays (e.g., DTNB for thiol quantification) or LC-MS-based metabolomics. Compare its efficacy to native ascorbate in mitigating oxidative stress in cell models under controlled O₂ levels .

Advanced Research Questions

Q. How does this compound modulate gene expression in cancer models, and how can contradictory findings be resolved?

Methodological Answer: In murine S-180 tumor models, this compound upregulates NRF2 (antioxidant response) and downregulates HIF-1α (hypoxia signaling). To address contradictions, standardize tumor size and ascorbate dosage (e.g., 5–10 mM in vitro). Use qRT-PCR and chromatin immunoprecipitation (ChIP) to assess context-dependent effects. Conflicting data may arise from variability in tumor microenvironment or differential uptake kinetics .

Q. What experimental strategies can elucidate this compound’s role in enzyme interactions (e.g., catalase) under oxidative stress?

Methodological Answer: Employ radiolabeled [¹⁴C]ascorbate to track binding to catalase in vitro. Use UV-Vis spectroscopy to monitor spectral shifts (e.g., Soret band at 405 nm for heme proteins) post-treatment. Combine with kinetic assays to measure H₂O₂ decomposition rates. Note that Cu²⁺ cofactors may alter redox dynamics, requiring chelation controls .

Q. How do temperature and concentration gradients affect this compound’s bioactivity in plant or microbial systems?

Methodological Answer: Conduct factorial experiments with variables like temperature (15–35°C) and concentration (5–20 mM). Measure germination rates (e.g., sesame seeds) or microbial growth inhibition. Use ANOVA to assess interactions; for example, higher temperatures may enhance ascorbate uptake but accelerate degradation. Include proline and protein assays to correlate oxidative stress markers with activity .

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile discrepancies in this compound’s redox efficacy across studies?

Methodological Answer: Perform systematic reviews (PRISMA guidelines) to evaluate experimental variables:

  • Dosage : Compare studies using equimolar vs. weight/volume-based concentrations.
  • Model systems : Differentiate in vitro (cell lines) vs. in vivo (tumor xenografts) outcomes.
  • Redox partners : Account for interactions with endogenous antioxidants (e.g., GSH) or metal ions. Use meta-regression to identify confounding factors (e.g., pH, O₂ tension) .

Q. What are best practices for reporting this compound research to ensure reproducibility?

Methodological Answer: Follow COSMOS-E guidelines:

  • Materials : Specify CAS No. (16031-82-6), purity, and storage conditions.
  • Methods : Detail LC-MS parameters (column type, ionization mode) and statistical tests (e.g., Tukey’s HSD for multiple comparisons).
  • Data availability : Share raw MS files and bioinformatics scripts via repositories like Zenodo. Include negative controls (e.g., ascorbate-free treatments) and validate findings with orthogonal assays (e.g., ELISA for protein quantification) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercamine ascorbate
Reactant of Route 2
Mercamine ascorbate

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